molecular formula C17H26N2O3S B5590635 4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide

4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide

Cat. No. B5590635
M. Wt: 338.5 g/mol
InChI Key: NKHYLBRHVHIOTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of benzenesulfonamide derivatives often involves the combination of sulfonyl chloride with amine groups in the presence of a suitable base. Specific synthesis methods vary depending on the desired benzenesulfonamide derivative. While direct synthesis of 4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide was not found, the synthesis of similar compounds provides insight into potential methods. For instance, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized through reactions involving π–π interactions and N—H⋯N hydrogen-bonding, forming a three-dimensional network (Mohamed-Ezzat et al., 2023). Such methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds is characterized by the presence of the sulfonyl group attached to an aromatic benzene ring, which significantly influences the compound's reactivity and interaction capabilities. Crystal structure analysis of similar compounds, like the study of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, highlights the importance of π–π interactions and hydrogen bonding in the formation of molecular structures (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives can undergo various chemical reactions, including substitutions, due to the presence of reactive sites on the benzene ring and the sulfonyl group. The specific reactions and properties of 4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide would depend on the substituents' nature and position on the benzene ring. For example, compounds like 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide have been synthesized and characterized, revealing insights into their structural and spectroscopic properties, and highlighting the importance of DFT calculations in understanding their chemical behavior (Ceylan et al., 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by the compound's molecular structure and the nature of its substituents. Studies like the synthesis and characterization of similar compounds provide valuable data on these properties, which can be extrapolated to understand the physical characteristics of the compound .

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including reactivity, stability, and interaction with biological molecules, are determined by the electronic structure of the molecule. Techniques such as DFT calculations and spectroscopic analysis are essential for understanding these properties. For instance, DFT studies on benzenesulfonamide compounds offer insights into their electronic structure, vibrational frequencies, and molecular electrostatic potential, which are indicative of their chemical behavior and interaction potential (Ceylan et al., 2015).

Scientific Research Applications

Phospholipase A2 Inhibition

A study on substituted benzenesulfonamides, including derivatives similar to 4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide, identified them as potent inhibitors of membrane-bound phospholipase A2. These compounds demonstrated significant reduction in myocardial infarction size in animal models, with ER-3826 showing promising in vivo protective effects (Oinuma et al., 1991).

HIV-1 Infection Prevention

Another study explored the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting the potential of these compounds in preventing human HIV-1 infection. This research suggests that such compounds could serve as a basis for drug development targeting HIV-1 (Cheng De-ju, 2015).

Carbonic Anhydrase IX Inhibition

Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed potent inhibition of human carbonic anhydrase IX, a target for anticancer agents. The study identified compounds with sub-nanomolar inhibition potential, highlighting their significance for medicinal and pharmacological studies (Nabih Lolak et al., 2019).

Anticonvulsant Activity

A series of novel benzenesulfonamide derivatives were synthesized and tested for their inhibitory activity against human carbonic anhydrase isoforms. Certain derivatives displayed effective anticonvulsant activity in animal models, pointing to the therapeutic potential of these compounds in treating disorders characterized by cognitive deficits (C. B. Mishra et al., 2017).

Photolytic Decomposition

Research on the photolytic decomposition of sulfamethoxazole, a compound structurally related to 4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide, provided insights into the photolability of such compounds in acidic aqueous solutions. This study has implications for understanding the environmental fate of benzenesulfonamide derivatives (Wei Zhou & D. Moore, 1994).

properties

IUPAC Name

4-methyl-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)16(17(20)19-11-5-4-6-12-19)18-23(21,22)15-9-7-14(3)8-10-15/h7-10,13,16,18H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHYLBRHVHIOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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